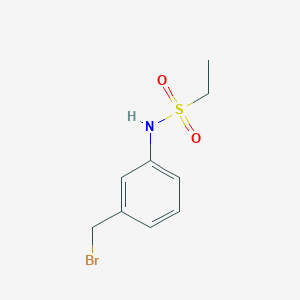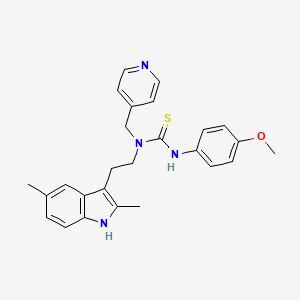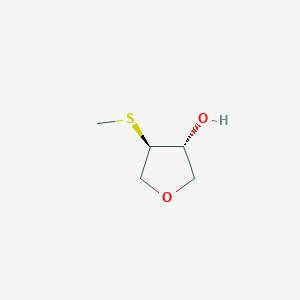
(3R,4R)-4-Methylsulfanyloxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
This involves discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these .Chemical Reactions Analysis
This involves discussing the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, product, or catalyst .Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds .Wissenschaftliche Forschungsanwendungen
Energy-Transfer-Enabled Biocompatible Reactions
The sulfur-containing molecule, similar in structure to "(3R,4R)-4-Methylsulfanyloxolan-3-ol", has been utilized in the energy-transfer-enabled biocompatible disulfide–ene reaction. This method enables the chemoselective anti-Markovnikov hydroalkyl/aryl thiolation of alkenes and alkynes. It's noted for its biocompatibility and wide functional group tolerance, making it suitable for bioimaging applications and carbon–sulfur bond-forming late-stage functionalization chemistry, especially in metabolic labeling (Teders et al., 2018).
Advanced Organic Synthesis Techniques
The molecule's relevance extends to advanced organic synthesis techniques. For example, the synthesis of 4-sulfenyl isoxazoles through AlCl3-mediated electrophilic cyclization and sulfenylation of 2-alkyn-1-one O-Methyloximes showcases its role in constructing complex organic frameworks. This method employs N-arylsulfanylsuccinimides and dialkyl disulfides as electrophiles, demonstrating the molecule's versatility in organic synthesis (Gao et al., 2019).
Inhibition Studies in Medicinal Chemistry
In medicinal chemistry, derivatives of sulfur-containing molecules have been studied for their inhibitory effects. For instance, (4-Phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor of matrix metalloproteinase 2 (MMP2), demonstrates the potential of sulfur-containing molecules in designing selective enzyme inhibitors. Computational studies have revealed insights into the mechanism of action and potential for therapeutic applications (Tao et al., 2010).
Applications in Energy Storage and Sensors
Sulfur-containing molecules have also found applications in energy storage systems, such as lithium-sulfur batteries. In situ Raman spectroscopy studies of sulfur speciation in lithium-sulfur batteries have highlighted their role in improving the understanding of sulfur reduction mechanisms, potentially leading to more efficient and stable battery designs (Wu et al., 2015).
Enzyme Inhibition for Therapeutic Targets
Another fascinating application is the discovery and mechanistic characterization of inhibitors for the H2S-producing enzyme 3-mercaptopyruvate sulfurtransferase (3MST). These inhibitors target active-site cysteine persulfide, offering new avenues for therapeutic intervention in diseases where hydrogen sulfide plays a regulatory role (Hanaoka et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,4R)-4-methylsulfanyloxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-8-5-3-7-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVYTDNUOBDOAH-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1COCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1COC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-Methylsulfanyloxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxybenzyl)-1-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2591205.png)
![3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2591206.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2591208.png)
![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)
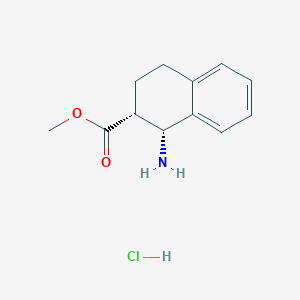




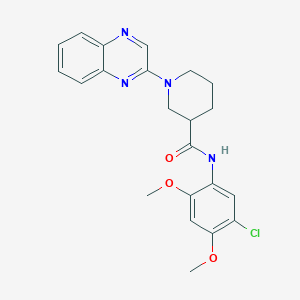

![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591222.png)
